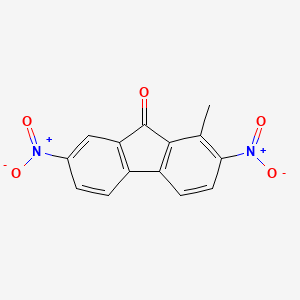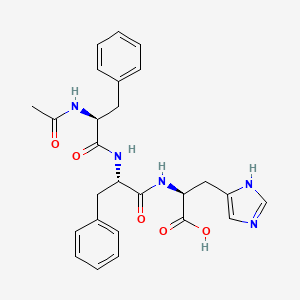![molecular formula C16H15ClN2O B14563554 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 61625-43-2](/img/structure/B14563554.png)
3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound characterized by the presence of a chlorophenyl group, a benzene ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves the reaction of 4-chlorobenzaldehyde with benzene-1-carboximidamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium and platinum, while solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in the presence of a propionic acid moiety.
3,3,3-Tris(4-chlorophenyl)propionic acid: Contains multiple chlorophenyl groups and a propionic acid moiety.
Uniqueness
3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61625-43-2 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C16H15ClN2O/c17-14-7-5-12(6-8-14)15(20)9-4-11-2-1-3-13(10-11)16(18)19/h1-3,5-8,10H,4,9H2,(H3,18,19) |
InChI Key |
UBCZPOSIGWLXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-](/img/structure/B14563492.png)






![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)
![Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-](/img/structure/B14563528.png)


![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)
